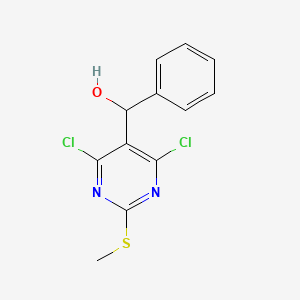

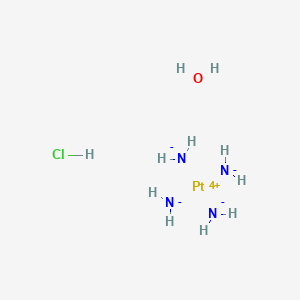

![molecular formula C29H48O2 B12343432 2H-1-Benzopyran-6-ol,3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-,(2R)-](/img/structure/B12343432.png)

2H-1-Benzopyran-6-ol,3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-,(2R)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-alpha-Tocopherol is a form of Vitamin E, a fat-soluble antioxidant that plays a crucial role in protecting cells from oxidative damage. It is the most biologically active form of Vitamin E and is preferentially absorbed and accumulated in the human body. D-alpha-Tocopherol is commonly found in various foods, dietary supplements, and skincare products .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of D-alpha-Tocopherol involves the methylation of mixed tocopherols. The mixed tocopherols are dissolved in an organic solvent and reacted with formaldehyde solution in the presence of a catalyst. The reaction is carried out at temperatures ranging from 40 to 70°C for 3 to 4 hours. The product is then washed, delaminated, and crystallized to obtain D-alpha-Tocopherol with a high conversion rate and yield .

Industrial Production Methods: Industrial production of D-alpha-Tocopherol typically involves the vacuum steam distillation of edible vegetable oil products. This process concentrates the D-alpha-Tocopherol, making it suitable for use in various applications .

化学反応の分析

Types of Reactions: D-alpha-Tocopherol undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: D-alpha-Tocopherol can be oxidized to form tocopherol quinone.

Reduction: Tocopherol quinone can be reduced back to D-alpha-Tocopherol using NADPH-dependent reactions.

Substitution: Various substitution reactions can occur on the chromanol ring of D-alpha-Tocopherol, depending on the reagents and conditions used.

Major Products: The major products formed from these reactions include tocopherol quinone and its reduced form, tocopherol quinol .

科学的研究の応用

D-alpha-Tocopherol has a wide range of scientific research applications across various fields:

Chemistry:

Biology:

Medicine:

- Used in the treatment and prevention of Vitamin E deficiencies.

- Investigated for its potential role in preventing or treating conditions such as cardiovascular disease, cancer, and diabetes due to its antioxidant properties .

Industry:

作用機序

D-alpha-Tocopherol exerts its effects primarily through its antioxidant activity. It scavenges free radicals, preventing the propagation of lipid peroxidation in cell membranes and plasma lipoproteins. Additionally, D-alpha-Tocopherol inhibits the activity of protein kinase C, an enzyme involved in cell proliferation and differentiation .

類似化合物との比較

D-alpha-Tocopherol is part of the Vitamin E family, which includes other tocopherols and tocotrienols. The main forms of Vitamin E are alpha-, beta-, gamma-, and delta-tocopherol, as well as alpha-, beta-, gamma-, and delta-tocotrienol .

Comparison:

Alpha-Tocopherol: The most biologically active and preferentially absorbed form.

Beta-, Gamma-, and Delta-Tocopherol: Less biologically active and less prevalent in human tissues.

Tocotrienols: Have similar antioxidant properties but differ in their side chain structure and biological activity.

Uniqueness: D-alpha-Tocopherol’s high biological activity and preferential absorption make it the most effective form of Vitamin E for meeting human dietary requirements and providing antioxidant protection .

特性

分子式 |

C29H48O2 |

|---|---|

分子量 |

428.7 g/mol |

InChI |

InChI=1S/C29H48O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20,30H,9-19H2,1-8H3/t29-/m1/s1 |

InChIキー |

QMTKFKPIMPVVQE-GDLZYMKVSA-N |

異性体SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)CCC[C](C)CCC[C](C)CCCC(C)C)C(=C1O)C)C |

正規SMILES |

CC1=C(C2=C(CCC(O2)(C)CCC[C](C)CCC[C](C)CCCC(C)C)C(=C1O)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[6-(Trifluoromethyl)pyridin-2-yl]-1,3,5-triazinane-2,4-dione](/img/structure/B12343355.png)

![(4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione](/img/structure/B12343359.png)

![8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12343382.png)

![8-Chloro-7-iodo-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12343390.png)

![9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one](/img/structure/B12343400.png)

![1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343404.png)

![N-{[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12343421.png)

![diethyl 2-acetamido-2-[(2-oxo-4aH-quinolin-4-yl)methyl]propanedioate](/img/structure/B12343424.png)